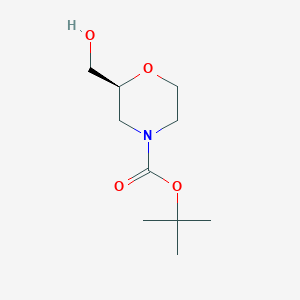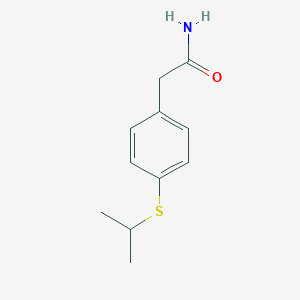
(4-(2-Propylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Propylthio)phenyl)acetamide, also known as PTMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a thioamide derivative of phenylacetamide and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
(4-(2-Propylthio)phenyl)acetamide has been studied for its potential applications in various research fields, including cancer research, neurobiology, and drug discovery. (4-(2-Propylthio)phenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurobiology, (4-(2-Propylthio)phenyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In drug discovery, (4-(2-Propylthio)phenyl)acetamide has been used as a scaffold for the design of new compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (4-(2-Propylthio)phenyl)acetamide is not fully understood, but it has been shown to modulate the activity of voltage-gated sodium channels and inhibit the growth of cancer cells. (4-(2-Propylthio)phenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(4-(2-Propylthio)phenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, (4-(2-Propylthio)phenyl)acetamide inhibits cell proliferation and induces apoptosis. In neurobiology, (4-(2-Propylthio)phenyl)acetamide modulates the activity of voltage-gated sodium channels, leading to changes in neuronal excitability. (4-(2-Propylthio)phenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
(4-(2-Propylthio)phenyl)acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and modulate the activity of voltage-gated sodium channels. However, (4-(2-Propylthio)phenyl)acetamide has limitations, including its low solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
For the study of (4-(2-Propylthio)phenyl)acetamide include the design and synthesis of new compounds, the study of its mechanism of action, and its potential use in the treatment of neurological disorders.
Synthesemethoden
(4-(2-Propylthio)phenyl)acetamide can be synthesized using various methods, including the reaction of 4-bromoacetophenone with propylthiol and ammonium carbonate, and the reaction of 4-acetamidophenylboronic acid with propylthiol in the presence of a palladium catalyst. The yield of (4-(2-Propylthio)phenyl)acetamide using these methods ranges from 50-70%.
Eigenschaften
CAS-Nummer |
129602-94-4 |
|---|---|
Produktname |
(4-(2-Propylthio)phenyl)acetamide |
Molekularformel |
C11H15NOS |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
2-(4-propan-2-ylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C11H15NOS/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
XGYJIDQPTJASEZ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N |
Kanonische SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N |
Andere CAS-Nummern |
129602-94-4 |
Synonyme |
(4-(2-Propylthio)phenyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



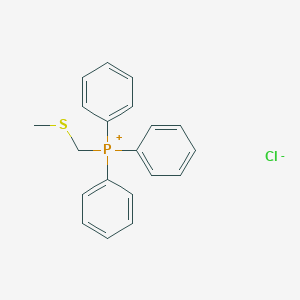
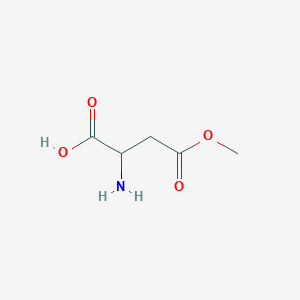
![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)
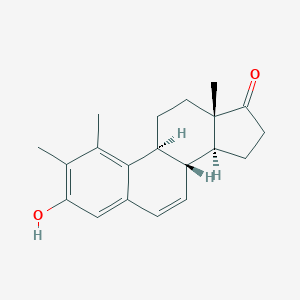
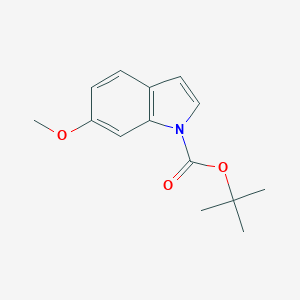
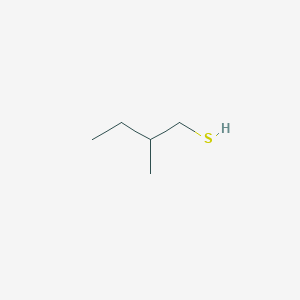
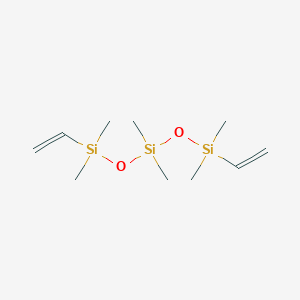
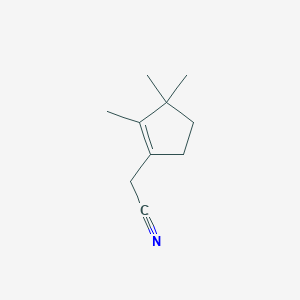
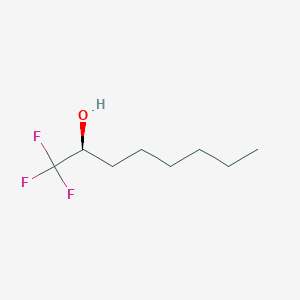
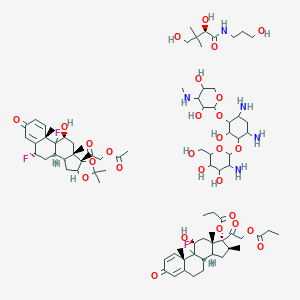
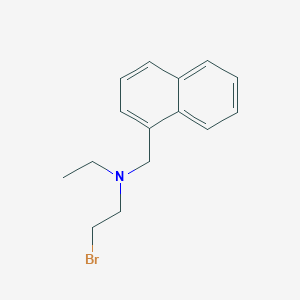
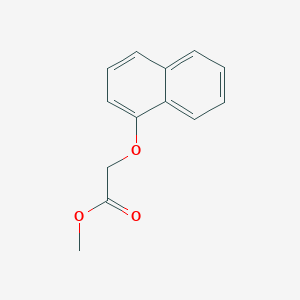
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
